molecular formula C12H10N4 B1332152 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine CAS No. 55396-63-9

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B1332152
CAS No.: 55396-63-9
M. Wt: 210.23 g/mol
InChI Key: ITFXYBZUPPBWEC-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that contains both pyridine and benzimidazole moieties

Scientific Research Applications

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, (S)-1-PYRIDIN-2-YL-ETHYLAMINE, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for “2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine” are not available, research into similar compounds continues. For example, the development of drugs based on imidazole and benzimidazole bioisosteres is an active area of research .

Biochemical Analysis

Biochemical Properties

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a chelating ligand, forming complexes with metal ions such as ruthenium . These complexes exhibit intriguing biological applications, including antimicrobial and anti-biofilm activities . The interaction of this compound with metal ions enhances its stability and biological activity, making it a valuable compound in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit anti-fibrotic activity by inhibiting collagen synthesis in hepatic stellate cells . Additionally, this compound has shown potential in reducing collagen deposition in liver fibrosis models . These effects highlight the compound’s ability to regulate key cellular processes and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound has been shown to inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . By binding to the active site of the enzyme, this compound prevents the hydroxylation of proline residues, thereby reducing collagen production. Additionally, this compound has been found to modulate gene expression by influencing the transcriptional activity of specific genes involved in fibrosis and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits good stability under physiological conditions, maintaining its biological activity over extended periods . The degradation of this compound can lead to the formation of inactive metabolites, which may reduce its efficacy in long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing fibrosis and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can exert its biological effects . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzimidazole ring.

    2-(Pyridin-2-yl)imidazo[1,2-a]pyridine: Contains an imidazo[1,2-a]pyridine moiety instead of a benzimidazole ring.

Uniqueness

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine is unique due to its specific combination of pyridine and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-pyridin-2-yl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXYBZUPPBWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337459
Record name 2-pyridin-2-yl-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55396-63-9
Record name 2-pyridin-2-yl-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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